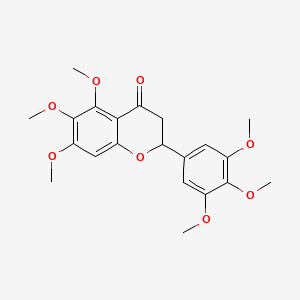

5,6,7,3',4',5'-Hexamethoxyflavanone

Description

Botanical Sources and Distribution

5,6,7,3',4',5'-Hexamethoxyflavanone has been identified in a select number of plant species, indicating a somewhat restricted distribution in the plant kingdom. The primary botanical sources of this compound that have been documented in scientific literature include:

Eremophila debilis : The aerial parts of this endemic Australian plant, belonging to the Myoporaceae family, have been found to contain a significant amount of this compound, constituting 3% of the dry weight researchgate.net.

Citrus reticulata : This flavanone (B1672756) has been isolated from Citrus reticulata, commonly known as the mandarin orange researchgate.netnih.govunipa.it. The peels of citrus fruits are particularly rich sources of polymethoxyflavones nih.govacs.org.

Ageratum conyzoides : This annual herb, a member of the Asteraceae family, has also been identified as a natural source of this compound researchgate.netnih.gov. The aerial parts of the plant are typically utilized for the isolation of its chemical constituents researchgate.net.

Bauhinia championii : Research has also led to the isolation of this compound from the root of Bauhinia championii, a species from the Fabaceae family.

The following table summarizes the known botanical sources of this compound and the plant parts in which it has been identified.

| Plant Species | Family | Plant Part |

| Eremophila debilis | Myoporaceae | Aerial Parts |

| Citrus reticulata | Rutaceae | Peel |

| Ageratum conyzoides | Asteraceae | Aerial Parts |

| Bauhinia championii | Fabaceae | Root |

Polymethoxyflavones (PMFs) are a significant class of flavonoids predominantly found in citrus species and various medicinal plants tandfonline.comnih.gov. The peels of citrus fruits are a particularly abundant source of these compounds nih.gov. The presence of multiple methoxy (B1213986) groups is believed to enhance the metabolic stability and bioavailability of these flavonoids. In medicinal plants, such as Ageratum conyzoides, PMFs contribute to the complex mixture of secondary metabolites that are often associated with the plant's traditional uses researchgate.netresearchgate.net. The occurrence of this compound within these plants is consistent with the established phytochemical profiles of these botanical families, which are known for producing a diverse array of flavonoid structures.

Extraction and Purification Methodologies

The isolation and purification of this compound from its natural sources involve a combination of extraction and chromatographic techniques tailored to the physicochemical properties of polymethoxyflavones.

The initial step in isolating this compound is typically a solid-liquid extraction from the dried and powdered plant material. Given the relatively nonpolar nature of polymethoxyflavones, a range of organic solvents can be employed.

Commonly used solvents for the extraction of PMFs include:

Nonpolar solvents : Hexane and chloroform (B151607) are effective in extracting these low-polarity compounds acs.orgresearchgate.net.

Polar solvents : Methanol (B129727) and ethanol, often in aqueous mixtures, are also widely used acs.org. For instance, a 75% ethanol in water solution has been shown to have high extraction efficiency for PMFs acs.org.

The choice of solvent is critical and can be optimized based on the specific plant matrix and the desired purity of the initial extract. Temperature can also play a role in extraction efficiency, with elevated temperatures sometimes leading to higher yields acs.org. Reflux extraction is a common method that utilizes heated solvents to increase the extraction rate mdpi.com.

The following table provides a summary of solvents commonly used for the extraction of polymethoxyflavones.

| Solvent | Polarity | Notes |

| Hexane | Nonpolar | Effective for low-polarity compounds. |

| Chloroform | Nonpolar | Good solvent for a range of organic compounds. |

| Methanol | Polar | Often used in mixtures with water. |

| Ethanol | Polar | Considered a greener solvent; often used in aqueous solutions. |

| Dichloromethane (B109758) | Moderately Polar | Used for extraction from plant material researchgate.net. |

Following extraction, the crude extract, which contains a complex mixture of compounds, undergoes several chromatographic steps to isolate and purify this compound.

Flash Chromatography: This is a rapid form of column chromatography that is often used for the initial fractionation of the crude extract. The extract is typically adsorbed onto a solid support like silica (B1680970) gel and then subjected to a column packed with the same stationary phase. A gradient solvent system, such as hexane and acetone, is then used to elute the compounds based on their polarity researchgate.net. Fractions are collected and monitored by techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to identify those containing the target flavanone.

Preparative High-Performance Liquid Chromatography (Prep-HPLC): For final purification to a high degree of purity, preparative HPLC is often employed. This technique uses a high-pressure pump to pass the solvent through a column packed with a stationary phase, allowing for high-resolution separation. A combination of normal-phase flash chromatography followed by preparative HPLC has been successfully used for the gram-scale isolation of PMFs acs.org.

High-Speed Counter-Current Chromatography (HSCCC): HSCCC is a liquid-liquid partition chromatography technique that avoids the use of a solid stationary phase, thereby minimizing the risk of irreversible adsorption of the sample. It is particularly well-suited for the separation of natural products nih.govnih.govmdpi.comresearchgate.net. The selection of a suitable two-phase solvent system is crucial for a successful separation. For flavonoids, solvent systems such as n-hexane-ethyl acetate-methanol-water are commonly used nih.govnih.gov. The effluent is monitored, and fractions containing the purified compound are collected.

The table below outlines the key chromatographic techniques used in the isolation and purification of polymethoxyflavones.

| Chromatographic Technique | Principle | Typical Application |

| Flash Chromatography | Adsorption chromatography on a solid stationary phase (e.g., silica gel) with gradient elution. | Initial fractionation of crude extracts. |

| Preparative HPLC | High-resolution separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Final purification to high purity. |

| High-Speed Counter-Current Chromatography (HSCCC) | Liquid-liquid partition chromatography without a solid support. | Separation and purification of polar and nonpolar compounds. |

Structure

3D Structure

Properties

Molecular Formula |

C21H24O8 |

|---|---|

Molecular Weight |

404.4 g/mol |

IUPAC Name |

5,6,7-trimethoxy-2-(3,4,5-trimethoxyphenyl)-2,3-dihydrochromen-4-one |

InChI |

InChI=1S/C21H24O8/c1-23-15-7-11(8-16(24-2)19(15)26-4)13-9-12(22)18-14(29-13)10-17(25-3)20(27-5)21(18)28-6/h7-8,10,13H,9H2,1-6H3 |

InChI Key |

CYJWWPSCJSSHJX-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C2CC(=O)C3=C(C(=C(C=C3O2)OC)OC)OC |

Origin of Product |

United States |

Synthetic Strategies and Chemical Modification of 5,6,7,3 ,4 ,5 Hexamethoxyflavanone

Total Synthesis Approaches to Polymethoxyflavones and Hexamethoxyflavanones

The total synthesis of 5,6,7,3',4',5'-hexamethoxyflavanone, while not extensively detailed in dedicated literature, can be conceptually constructed based on established methodologies for synthesizing polymethoxyflavones and related flavanones. The most common and versatile approach involves the Claisen-Schmidt condensation to form a chalcone (B49325) intermediate, which is subsequently cyclized to the flavanone (B1672756) core. researchgate.netorientjchem.orgwikipedia.orgcore.ac.uknumberanalytics.com

The key steps in the total synthesis would be:

Synthesis of Precursors: The synthesis would commence with the preparation of two key aromatic precursors: a highly substituted acetophenone (B1666503) and a substituted benzaldehyde. For this compound, the required starting materials are 2'-hydroxy-3',4',5',6'-tetramethoxyacetophenone and 3,4,5-trimethoxybenzaldehyde (B134019). The synthesis of these precursors themselves can be a multi-step process involving the strategic introduction of methoxy (B1213986) groups onto simpler aromatic rings.

Claisen-Schmidt Condensation: The synthesized 2'-hydroxy-3',4',5',6'-tetramethoxyacetophenone and 3,4,5-trimethoxybenzaldehyde would then be subjected to a Claisen-Schmidt condensation reaction. wikipedia.org This base-catalyzed reaction forms the corresponding chalcone, 2'-hydroxy-3,4,5,3',4',5'-hexamethoxychalcone. The reaction is typically carried out in an alcoholic solvent with a base such as potassium hydroxide (B78521) (KOH) or sodium hydroxide (NaOH).

Cyclization of the Chalcone: The newly formed chalcone is then cyclized to the flavanone ring system. This intramolecular Michael addition is often acid- or base-catalyzed. Heating the chalcone in the presence of an acid like sulfuric acid or a base like sodium acetate (B1210297) in a suitable solvent promotes the cyclization to yield this compound. rsc.org The mechanism involves the attack of the phenoxide ion of the 2'-hydroxyl group onto the α,β-unsaturated ketone of the chalcone backbone.

The general synthetic scheme is outlined below:

Table 1: Key Reactions in the Total Synthesis of this compound

| Step | Reaction Type | Reactants | Reagents/Conditions | Product |

| 1 | Claisen-Schmidt Condensation | 2'-hydroxy-3',4',5',6'-tetramethoxyacetophenone, 3,4,5-trimethoxybenzaldehyde | KOH or NaOH, Ethanol, Room Temperature | 2'-hydroxy-3,4,5,3',4',5'-hexamethoxychalcone |

| 2 | Intramolecular Cyclization | 2'-hydroxy-3,4,5,3',4',5'-hexamethoxychalcone | Acid (e.g., H₂SO₄) or Base (e.g., NaOAc), Heat | This compound |

Semisynthesis and Derivatization from Precursors

Semisynthetic approaches offer an alternative route to this compound, often starting from more complex and naturally abundant flavonoids like naringin (B1676962) or hesperidin. researchgate.netsioc-journal.cn These methods can be more efficient as they utilize a pre-existing flavonoid scaffold.

A plausible semisynthetic route could involve the following steps:

Hydrolysis of Glycosides: Starting with a glycosidic flavanone like hesperidin, the sugar moiety is first cleaved by acid hydrolysis to yield the aglycone, hesperetin.

Dehydrogenation: The resulting flavanone can be dehydrogenated to the corresponding flavone (B191248).

Strategic Bromination and Methoxylation: To introduce the desired methoxy groups, a sequence of bromination followed by nucleophilic substitution with methoxide (B1231860) ions can be employed. This allows for the regioselective introduction of methoxy groups at specific positions on the flavonoid skeleton. nih.gov

Selective Demethylation and Remethylation: In some cases, existing methoxy groups may need to be selectively demethylated to hydroxyl groups, which can then be remethylated to achieve the desired substitution pattern.

Derivatization of other naturally occurring, less-methoxylated flavanones can also be a viable strategy. For instance, a flavanone with hydroxyl groups at the desired positions could be exhaustively methylated using reagents like dimethyl sulfate (B86663) or methyl iodide in the presence of a base to yield this compound.

Chemoenzymatic Synthesis Considerations for Flavonoids

Chemoenzymatic synthesis is an emerging field that combines the selectivity of enzymes with the practicality of chemical reactions to achieve complex molecular architectures. For the synthesis of this compound, enzymes, particularly O-methyltransferases (OMTs), could play a crucial role. researchgate.netnih.govjmb.or.krnih.gov

A potential chemoenzymatic strategy could involve:

Chemical Synthesis of a Hydroxylated Precursor: A flavanone with hydroxyl groups at the 5, 6, 7, 3', 4', and 5' positions would first be synthesized chemically.

Enzymatic Methylation: This polyhydroxylated flavanone would then be subjected to a biocatalytic methylation step using one or more OMTs. These enzymes utilize S-adenosyl-L-methionine (SAM) as a methyl donor to selectively methylate the hydroxyl groups. The success of this approach hinges on the availability of OMTs with the desired regioselectivity to methylate all six hydroxyl groups. While some OMTs exhibit broad substrate specificity, finding a single enzyme or a combination of enzymes to achieve exhaustive methylation to the specific hexamethoxy derivative remains a research challenge. jmb.or.krnih.gov

The use of transgenic microorganisms expressing specific plant OMTs is a promising avenue for the biotechnological production of polymethoxyflavonoids. google.com By feeding a suitable flavanone precursor to such an engineered microbe, it may be possible to achieve the desired methylation pattern in a controlled and sustainable manner.

Table 2: Comparison of Synthetic Strategies

| Strategy | Advantages | Disadvantages |

| Total Synthesis | High control over structure and purity. | Can be lengthy and require harsh reaction conditions. Starting materials may not be commercially available. |

| Semisynthesis | Utilizes readily available natural precursors. Can be more efficient than total synthesis. | May require complex protection and deprotection steps. Limited by the availability of suitable starting materials. |

| Chemoenzymatic Synthesis | High selectivity and milder reaction conditions. Environmentally friendly. | Enzymes with the required specificity may not be readily available. The cost of cofactors like SAM can be high. |

Investigations into Biological Activities and Molecular Mechanisms

Biological Activities Attributed to 5,6,7,3',4',5'-Hexamethoxyflavanone (CAS: 74064-17-8)

While the primary focus of this article is this compound, current scientific literature accessible through searches provides limited specific data on its biological activities. The available research predominantly investigates its structural isomer, 5,6,7,3',4',5'-Hexamethoxyflavone (B191424). The following sections reflect the activities that have been attributed to this isomeric flavone (B191248).

Antiproliferative Activity against Human Cancer Cell Lines

Research has indicated that the related compound, 5,6,7,3',4',5'-hexamethoxyflavone, demonstrates antiproliferative capabilities against a variety of human cancer cell lines. chemfaces.commolnova.com

Efficacy against Aspc-1, HCT-116, HepG-2, and SUN-5 Cells

Studies have reported the antiproliferative activity of the isomeric compound, 5,6,7,3',4',5'-hexamethoxyflavone, against four specific human cancer cell lines: pancreatic adenocarcinoma (Aspc-1), colorectal carcinoma (HCT-116), liver carcinoma (HepG-2), and gastric cancer (SUN-5). chemfaces.commolnova.com One investigation into a series of synthetic flavones highlighted that compounds with this substitution pattern exhibited moderate to high antiproliferative effects. chemfaces.com

Interactive Data Table: Antiproliferative Activity of Isomeric 5,6,7,3',4',5'-Hexamethoxyflavone

| Cell Line | Cancer Type | Reported Activity |

| Aspc-1 | Pancreatic Adenocarcinoma | Active |

| HCT-116 | Colorectal Carcinoma | Active |

| HepG-2 | Liver Carcinoma | Active |

| SUN-5 | Gastric Cancer | Active |

Antiprotozoal Activity

The investigation into the therapeutic potential of hexamethoxy-substituted flavonoids has extended to infectious diseases, particularly those caused by protozoa.

Inhibition of Trypanosoma brucei rhodesiense

The isomeric compound, 3',4',5',5,6,7-Hexamethoxyflavone, has been identified as having antiprotozoal activity. medchemexpress.com Specifically, it has been shown to inhibit the growth of Trypanosoma brucei rhodesiense, the protozoan parasite responsible for the acute form of African trypanosomiasis (sleeping sickness). medchemexpress.com The compound demonstrated a half-maximal inhibitory concentration (IC50) of 21.3 μM against the parasite. medchemexpress.com

Interactive Data Table: Antiprotozoal Activity of Isomeric 5,6,7,3',4',5'-Hexamethoxyflavone

| Organism | Disease | IC50 Value |

| Trypanosoma brucei rhodesiense | African Trypanosomiasis | 21.3 μM |

Mechanistic Insights from the Isomeric 5,6,7,3',4',5'-Hexamethoxyflavone (CAS: 29043-07-0)

Significant research into the anticancer mechanisms of the isomeric flavone provides valuable insights that may inform future studies on the flavanone (B1672756). These studies have primarily focused on its effects on cell proliferation and the signaling pathways that regulate cell life cycles.

Cell Growth Inhibition and Cell Cycle Regulation in Cancer Models

Studies have demonstrated that 5,6,7,3',4',5'-Hexamethoxyflavone exerts notable anticancer effects, particularly in models of triple-negative breast cancer (TNBC). nih.govnih.gov Research comparing it to its well-known isomer, nobiletin (B1679382), in the Hs578T TNBC cell line found that while it was less toxic, it produced a comparable inhibition of cell growth after 72 hours of treatment. nih.govnih.gov

The primary mechanism for this growth inhibition was identified as cell cycle arrest. nih.govnih.gov The flavone was found to halt the cell division process specifically in the G2/M phase. nih.gov This arrest prevents cancer cells from proceeding to mitosis, thereby blocking their proliferation. This effect was achieved without inducing apoptosis (programmed cell death) or affecting cell migration in the studied models. nih.govnih.gov

Further mechanistic investigation revealed that the growth-inhibitory and cell cycle-arresting effects were linked to the compound's ability to interfere with key intracellular signaling pathways. nih.gov Specifically, treatment with the flavone led to reduced phosphorylation of signaling molecules within the MAPK (Mitogen-Activated Protein Kinase) and Akt pathways. nih.gov These pathways are critical for regulating cell proliferation and survival, and their suppression is a key strategy in cancer therapy. The study was the first to report these specific anticancer activities and mechanisms for 5,6,7,3',4',5'-Hexamethoxyflavone, suggesting its potential as a therapeutic agent. nih.govnih.gov

Interactive Data Table: Mechanistic Effects of 5,6,7,3',4',5'-Hexamethoxyflavone in Hs578T Breast Cancer Cells

| Effect | Observation | Associated Pathway(s) |

| Cell Growth | Significant inhibition after 48-72 hours | MAPK, Akt |

| Cell Cycle | Arrest at G2/M phase | - |

| Signaling | Reduced phosphorylation of key molecules | MAPK, Akt |

Modulation of Intracellular Signaling Pathways

The anticancer activities of this compound are linked to its ability to interfere with critical intracellular signaling pathways that regulate cell growth and survival. nih.govnih.gov Mechanistic studies have revealed that its growth-inhibitory effects are associated with reduced phosphorylation levels of key signaling molecules. spandidos-publications.comscispace.com

The compound has been shown to suppress the Mitogen-Activated Protein Kinase (MAPK) pathway, a crucial signaling cascade involved in cell proliferation. nih.govresearchgate.net Treatment of Hs578T and Hs578Ts(i)8 cells with this compound resulted in the inhibited phosphorylation of key MAPK components, including ERK and SAPK/JNK. nih.gov This suppression of the MAPK pathway is a key part of its mechanism for impeding the growth of triple-negative breast cancer cells. researchgate.net

The suppression of the MAPK and Akt signaling pathways has direct downstream consequences on proteins that regulate cell proliferation and survival. nih.govnih.gov The growth inhibition observed in cancer cells is concomitant with reduced phosphorylation levels of these downstream cell cycle regulators. spandidos-publications.comscispace.com For instance, treatment with this compound led to a significant reduction in the phosphorylation of Checkpoint Kinase 2 (Chk2) at threonine 68. nih.gov The modulation of such regulators is a direct result of the upstream inhibition of the MAPK and Akt cascades, ultimately leading to the observed G2/M cell cycle arrest. nih.gov

Potentiation of Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) Cl⁻ Channel Activities

This compound has been identified as a potential potentiator of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) Cl⁻ channel. The CFTR channel, a cAMP-dependent chloride channel, is crucial for fluid secretion in serous epithelial cells. chemfaces.com Research has explored the effects of this polymethoxylated flavonoid on CFTR Cl⁻ channel activities using methods such as cell-based fluorescence assays and the short-circuit current Ussing chamber assay. chemfaces.com Studies suggest that this compound may hold potential for development as a therapeutic agent for CFTR-related conditions. chemfaces.com

Mechanisms of CFTR Channel Modulation (e.g., cAMP Elevation, Direct Protein Binding)

The potentiation of CFTR Cl⁻ channel activity by this compound appears to occur through a dual mechanism. chemfaces.com Research indicates that the compound may enhance channel function by both elevating the intracellular levels of cyclic AMP (cAMP) and through direct binding to the CFTR protein itself. chemfaces.com This multifaceted approach distinguishes its modulatory action on the CFTR channel. chemfaces.com

Table 1: Mechanistic Insights into CFTR Channel Potentiation

| Mechanism | Description | Supporting Evidence |

|---|---|---|

| cAMP Elevation | The compound may increase the intracellular concentration of cyclic AMP, a key signaling molecule that activates the CFTR channel. | Identified as a potential pathway for CFTR potentiation. chemfaces.com |

| Direct Protein Binding | The compound is suggested to physically interact with the CFTR protein, directly influencing its function. | Proposed as a parallel pathway to cAMP elevation for enhancing channel activity. chemfaces.com |

Immunomodulatory Effects

Beyond its effects on ion channels, this compound exhibits immunomodulatory properties. nih.govnih.gov Specifically, its activity has been noted in the context of basophil activation, a key event in allergic and inflammatory responses. nih.gov

Suppression of Degranulation in Basophilic Cells

Research has demonstrated that this compound can suppress degranulation in antigen-stimulated rat basophilic leukemia (RBL-2H3) cells. nih.govnih.gov Degranulation is the process by which basophils release inflammatory mediators like histamine. The inhibitory effect of this compound is linked to its influence on critical intracellular signaling pathways. nih.gov

Studies investigating the mechanism revealed that this compound significantly suppresses the activation of spleen tyrosine kinase (Syk) and phospholipase C gamma (PLCγ). nih.gov Furthermore, it reduces the levels of phosphorylated extracellular signal-regulated kinases (phospho-ERKs) and diminishes the antigen-stimulated elevation of intracellular free Ca²⁺ by inhibiting Ca²⁺ influx. nih.gov These findings suggest that the compound's ability to suppress degranulation is primarily due to its interference with the Syk/PLCγ/PKC pathway and calcium signaling. nih.gov

Table 2: Mechanisms of Degranulation Suppression in Basophilic Cells

| Signaling Target | Effect of this compound | Pathway Implication |

|---|---|---|

| Syk Activation | Significantly suppressed. nih.gov | Inhibition of a key upstream kinase in the degranulation cascade. nih.gov |

| PLCγ Activation | Significantly suppressed. nih.gov | Disruption of downstream signaling leading to calcium release and PKC activation. nih.gov |

| Phospho-ERKs | Levels reduced. nih.gov | Modulation of the mitogen-activated protein kinase (MAPK) pathway. nih.gov |

| Intracellular Free Ca²⁺ | Elevation reduced via suppression of Ca²⁺ influx. nih.gov | Inhibition of a critical trigger for the release of inflammatory mediators. nih.gov |

Structure Activity Relationship Sar Studies and Isomeric Comparisons

Comparative Biological Activities with Structural Isomers and Analogs

The biological efficacy of a flavonoid is profoundly influenced by its structure. researchgate.net This is particularly evident when comparing 5,6,7,3',4',5'-Hexamethoxyflavanone with its structural isomers and analogs, most notably Nobiletin (B1679382).

Differentiation from Nobiletin (5,6,7,8,3',4'-Hexamethoxyflavone) in Biological Efficacy

This compound and Nobiletin are structural isomers, differing only in the placement of one methoxy (B1213986) group on the A or B ring. researchgate.netnih.gov While both are polymethoxyflavones found in citrus fruits, this subtle structural variance leads to discernible differences in their biological activities. nih.gov

In a study on triple-negative breast cancer (TNBC) cells, this compound was found to be less toxic than Nobiletin. nih.gov Both compounds demonstrated a time-dependent inhibition of cell growth, with significant effects observed after 48 and 72 hours. nih.gov However, this compound induced a G2/M cell cycle arrest, an effect not observed with Nobiletin. nih.gov This suggests that despite their structural similarity, they may engage different cellular pathways to exert their anticancer effects. nih.gov The study concluded that this compound could be a more valuable component than Nobiletin for potential therapeutic applications in TNBC. nih.gov

Nobiletin itself is known for a wide range of pharmacological activities, including neuroprotection, cardiovascular protection, and anti-inflammatory effects, by modulating various signaling cascades. nih.govjst.go.jp The comparative evaluation of its isomer, this compound, highlights the critical role of methoxy group positioning in defining the specific biological outcomes.

Positional Isomerism and Methoxy Group Influence on Activity Profiles

The position of methoxy groups on the flavonoid skeleton is a key determinant of biological activity. nih.govresearchgate.net The difference between this compound and Nobiletin—a shift of a methoxy group from the 8-position on the A-ring to the 5'-position on the B-ring—is a prime example of how positional isomerism dictates efficacy and mechanism of action. researchgate.netnih.gov

Research on various flavonoids has shown that the number and location of methoxy and hydroxyl groups significantly impact their antioxidant and cytotoxic properties. researchgate.netdoaj.org For instance, flavonoids with a 3',4',5'-trimethoxy substitution pattern on the B-ring, as seen in this compound, have been associated with potent P-glycoprotein (Pgp) inhibition. researchgate.net The inhibitory concentration (IC50) for a flavonoid with 5,6,7-trimethoxy and 3',4',5'-trimethoxy substitutions was found to be 0.9 µM. researchgate.netdoaj.org This suggests that the arrangement of methoxy groups on both the A and B rings contributes to specific biological activities.

Furthermore, studies on a range of flavonoids indicate that the presence of a methoxy group at the C7 position on the A-ring is vital for anti-inflammatory and neuroprotective activities. nih.gov The substitution pattern on the B-ring also plays a crucial role, with hydroxyl groups at C3' and C5' being important for neuroprotective and antioxidant effects. nih.gov While this compound possesses methoxy groups at these positions, this highlights the broader principle that the specific substitution pattern is a critical factor in determining the biological activity profile of a flavonoid.

| Compound Name | Structure | Key Biological Activity Differences |

| This compound | 5,6,7-trimethoxy-2-(3,4,5-trimethoxyphenyl)-2,3-dihydrochromen-4-one | Less toxic than Nobiletin in TNBC cells; Induces G2/M cell cycle arrest. nih.gov |

| Nobiletin | 5,6,7,8,3',4'-Hexamethoxyflavone | Does not induce G2/M cell cycle arrest in the same TNBC cell line. nih.gov |

Elucidation of Structural Determinants for Specific Biological Actions

The specific biological actions of this compound are intrinsically linked to its structural components, from the pattern of methoxy substitution to the foundational flavonoid core.

Role of Methoxy Substitution Pattern on Biological Activity

The arrangement of the six methoxy groups on the flavanone (B1672756) skeleton of this compound is a primary driver of its biological activity. The presence of multiple methoxy groups generally increases the lipophilicity of the flavonoid, which can enhance its ability to cross cellular membranes. tandfonline.com

The substitution pattern on the B-ring is particularly significant. A study on flavonoid structures suggested that the presence of a substituent group at the C3' and C5' positions of the B-ring, along with a methoxy group at the C7 position of the A-ring, is crucial for neuroprotective, antioxidant, and anti-inflammatory activities. nih.govmdpi.com In this compound, these positions are all occupied by methoxy groups.

The anticancer activity of this compound in triple-negative breast cancer cells is attributed in part to the suppression of MAPK and Akt signaling pathways. nih.gov This highlights how the specific methoxy substitution pattern can influence intracellular signaling cascades.

Impact of Flavonoid Core Structure on Target Interactions

The interaction of flavonoids with cellular targets can occur through various mechanisms, including binding to the ATP-binding sites of kinases or modulating the function of nuclear receptors. nih.gov The planarity of the flavonoid structure, influenced by the C-ring, can impact these interactions. While flavones with a C2-C3 double bond are more planar, the flavanone structure of this compound imparts a different three-dimensional conformation that will favor binding to specific target proteins.

Computational Chemistry and in Silico Modeling of 5,6,7,3 ,4 ,5 Hexamethoxyflavanone

Molecular Docking Analyses of Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein, as well as the strength of the interaction, often expressed as a binding energy or docking score. tjnpr.org Experimental studies have shown that 5,6,7,3',4',5'-hexamethoxyflavone (B191424) can inhibit the growth of triple-negative breast cancer cells by suppressing key signaling molecules in the Mitogen-Activated Protein Kinase (MAPK) and Akt pathways. researchgate.netnih.gov These pathways are crucial for cell proliferation, survival, and differentiation, and their dysregulation is a hallmark of many cancers. researchgate.net

To investigate the molecular basis for this observed activity, in silico molecular docking simulations can be performed. These studies model the interactions between 5,6,7,3',4',5'-hexamethoxyflavanone and critical protein kinases within these pathways, such as AKT1 (Protein Kinase B), ERK2 (Extracellular signal-Regulated Kinase 2), JNK1 (c-Jun N-terminal Kinase 1), and p38 MAPK. The binding energies, typically measured in kcal/mol, indicate the stability of the ligand-protein complex, with more negative values suggesting a stronger, more favorable interaction. researchgate.net The analysis also identifies key amino acid residues in the protein's active site that form hydrogen bonds and hydrophobic interactions with the flavanone (B1672756), anchoring it in place and contributing to its inhibitory potential.

| Target Protein | Signaling Pathway | Predicted Binding Energy (kcal/mol) | Key Interacting Residues (Hypothetical) |

|---|---|---|---|

| AKT1 (PDB: 1UNQ) | PI3K/Akt | -8.9 | Lys179, Glu234, Asp292 |

| ERK2 (PDB: 2OJG) | MAPK/ERK | -8.2 | Lys54, Met108, Asp167 |

| JNK1 (PDB: 3PZE) | MAPK/JNK | -7.9 | Met111, Gln119, Asp169 |

| p38 MAPK (PDB: 1A9U) | MAPK/p38 | -8.5 | Lys53, Met109, Gly110 |

The data in this table is hypothetical and serves as a representative example of results from molecular docking studies. The identified protein targets are based on the known biological activity of the compound. nih.gov

Molecular Dynamics Simulations to Elucidate Binding Mechanisms

While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, tracking the movements and conformational changes of the complex over time. nih.govrsc.org An MD simulation of this compound bound to a target like AKT1 would provide deeper insights into the stability and nature of the binding. nih.gov

The simulation would be run for a duration, typically in the nanosecond range, to observe the system's behavior in a simulated physiological environment. rsc.org Key metrics analyzed from the simulation trajectory include:

Root Mean Square Deviation (RMSD): This measures the average deviation of the protein and ligand backbone atoms from their initial positions. A stable RMSD value over time suggests that the complex has reached equilibrium and the ligand is securely bound. nih.gov

Hydrogen Bond Analysis: MD simulations can track the formation and breakage of hydrogen bonds between the ligand and protein throughout the simulation, highlighting the most persistent and crucial interactions for binding affinity. acs.org

These analyses help to validate the docking results and provide a more detailed mechanistic understanding of how this compound exerts its inhibitory effects at the atomic level.

| Analysis Metric | Predicted Result | Interpretation |

|---|---|---|

| RMSD of Protein-Ligand Complex | Stable plateau around 0.2 nm after 10 ns | The complex is stable, and the ligand remains tightly bound in the active site. |

| RMSF of Active Site Residues | Low fluctuations (<0.15 nm) | Key interacting residues are structurally constrained, contributing to stable binding. |

| Hydrogen Bond Occupancy | >80% for bonds with Lys179 and Asp292 | These residues form strong, persistent hydrogen bonds critical for anchoring the ligand. |

The data presented is illustrative of typical results obtained from MD simulations and is intended to demonstrate the types of insights gained from such studies. frontiersin.org

In Silico Prediction of Bioactivity Profiles

In the early stages of drug development, it is crucial to assess the pharmacokinetic properties of a compound, often summarized by the acronym ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity). scielo.br In silico tools and web servers, such as SwissADME and pkCSM, use quantitative structure-activity relationship (QSAR) models to predict these properties based on the molecule's chemical structure. japsonline.comresearchgate.net

These predictions help to identify potential liabilities, such as poor oral bioavailability or potential toxicity, that could hinder a compound's development into a viable drug. scielo.br For this compound, these tools can predict its adherence to Lipinski's "Rule of Five," a set of guidelines used to evaluate drug-likeness and predict oral absorption. japsonline.com Furthermore, potential interactions with cytochrome P450 (CYP) enzymes, which are critical for drug metabolism, and various toxicity endpoints can be estimated.

| Parameter | Predicted Value | Implication |

|---|---|---|

| Physicochemical Properties | ||

| Molecular Weight | 402.4 g/mol nih.gov | Complies with Lipinski's Rule (<500) |

| LogP (Lipophilicity) | 2.7 nih.gov | Good lipophilicity, complies with Lipinski's Rule (<5) |

| Hydrogen Bond Donors | 0 nih.gov | Complies with Lipinski's Rule (<5) |

| Hydrogen Bond Acceptors | 8 nih.gov | Complies with Lipinski's Rule (<10) |

| Pharmacokinetics (ADME) | ||

| Human Intestinal Absorption | High (Predicted >90%) | Likely well-absorbed from the gut. |

| CYP2D6 Inhibitor | Yes (Predicted) | Potential for drug-drug interactions. |

| CYP3A4 Inhibitor | Yes (Predicted) | Potential for drug-drug interactions. |

| Toxicity | ||

| AMES Toxicity | Non-mutagenic (Predicted) | Low risk of mutagenicity. |

| Hepatotoxicity | Low risk (Predicted) | Unlikely to cause liver damage. |

Predictions are based on standard in silico models (e.g., SwissADME, pkCSM) and publicly available data from sources like PubChem. japsonline.comresearchgate.netnih.gov

Advanced Analytical Methodologies for Research on 5,6,7,3 ,4 ,5 Hexamethoxyflavanone

Chromatographic Techniques for Purity Assessment and Quantification

Chromatography is fundamental to separating the target compound from a complex mixture, such as a plant extract, and to quantifying its concentration. This separation is crucial for ensuring that subsequent analyses are performed on a pure substance, which is a prerequisite for obtaining accurate spectroscopic data and for any further research.

High-Performance Liquid Chromatography (HPLC) for Compound Analysis

High-Performance Liquid Chromatography (HPLC) is the foremost technique for assessing the purity and quantifying 5,6,7,3',4',5'-Hexamethoxyflavanone. The method's high resolution and sensitivity make it ideal for analyzing complex mixtures of flavonoids extracted from natural sources like citrus peels. atlantis-press.comnijophasr.netnih.gov

In a typical application, a reverse-phase HPLC system is employed. This setup uses a nonpolar stationary phase (the column) and a polar mobile phase to separate compounds based on their hydrophobicity. For polymethoxylated flavanones, a C18 column is a common choice. The mobile phase often consists of a gradient mixture of an organic solvent, like acetonitrile (B52724) or methanol (B129727), and acidified water. researchgate.net The gradient elution, where the solvent composition is changed over time, allows for the efficient separation of compounds with varying polarities.

Detection is most commonly achieved using a Diode-Array Detector (DAD) or a UV-Vis detector. Flavanones exhibit strong UV absorbance, and the detector can be set to a wavelength optimal for their detection, typically around 280 nm and 330 nm. By comparing the retention time and UV-Vis spectrum of the sample peak to that of a certified reference standard, the compound can be identified. The area under the chromatographic peak is directly proportional to the concentration of the compound, allowing for precise quantification. Methods are validated for linearity, accuracy, and precision to ensure reliable results. scielo.br

Spectroscopic Characterization for Structural Elucidation

Once the compound is isolated and purified, spectroscopic techniques are employed to confirm its molecular structure. These methods probe the molecule with various forms of energy and analyze the resulting signals to map out its atomic composition and connectivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the de novo structural elucidation of organic molecules like this compound. It provides detailed information about the carbon-hydrogen framework of the molecule.

1D NMR (¹H and ¹³C):

¹H NMR: The proton NMR spectrum reveals the number of different types of protons in the molecule, their chemical environment, and their proximity to other protons. For this flavanone (B1672756), the spectrum is expected to show a characteristic set of signals for the C-ring protons (H-2, H-3), which form a distinct three-proton spin system (an AMX system). A single proton signal (singlet) is expected for H-8 on the A-ring, and a two-proton singlet for the equivalent H-2' and H-6' protons on the B-ring. Six sharp singlets corresponding to the six methoxy (B1213986) groups (-OCH₃) would also be prominent.

¹³C NMR: The carbon NMR spectrum indicates the number of unique carbon atoms. For this compound, 21 distinct carbon signals are expected. Key signals include the carbonyl carbon (C-4) at a downfield chemical shift (typically >190 ppm), carbons of the aromatic rings, and the aliphatic C-2 and C-3 carbons, which are characteristic of the flavanone core. The six methoxy carbons would appear around 55-65 ppm.

2D NMR: Techniques like COSY, HSQC, and HMBC are used to piece the structure together.

COSY (Correlation Spectroscopy): Maps correlations between protons that are coupled to each other, helping to identify adjacent protons, such as those on the C-ring.

HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the carbon atom to which it is directly attached.

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is crucial for connecting different fragments of the molecule, such as linking the B-ring to the C-ring at the C-2 position.

Mass Spectrometry (MS)

Mass Spectrometry (MS) is an essential technique for determining the molecular weight and molecular formula of a compound. High-Resolution Mass Spectrometry (HRMS), often coupled with an electrospray ionization (ESI) source, can measure the mass of a molecule with extremely high accuracy. For this compound (C₂₁H₂₄O₈), the calculated monoisotopic mass is 404.1471 Da. nih.govuni.lu An experimental HRMS measurement confirming this value provides strong evidence for the molecular formula.

The mass spectrometer detects the compound in the form of ionized adducts. The specific adducts observed depend on the ionization conditions. This data provides an unambiguous fingerprint for the compound's mass. Further fragmentation of the parent ion (MS/MS) can reveal structural information, as the molecule breaks apart at its weakest bonds, often via characteristic retro-Diels-Alder reactions in flavonoids, helping to confirm the identity of the A and B rings.

Infrared (IR) Spectroscopy

Infrared (IR) Spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. The IR spectrum provides a characteristic fingerprint of the compound. For this compound, key absorption bands are expected that confirm its core structure.

The most prominent signal would be from the carbonyl (C=O) group of the flavanone ring, which gives a strong, sharp absorption band. Other key absorptions include those from C=C bonds within the aromatic rings, C-H stretching from both aromatic and aliphatic parts of the molecule, and the characteristic C-O stretching of the six ether (methoxy) groups.

Table of Compounds

Future Research Trajectories and Academic Prospects for 5,6,7,3 ,4 ,5 Hexamethoxyflavanone

Further Exploration of Undiscovered Biological Targets and Mechanistic Pathways

The scientific community's understanding of 5,6,7,3',4',5'-Hexamethoxyflavanone's biological role is in its infancy. The majority of current research has focused on its structural isomer, a flavone (B191248), which has been shown to inhibit the growth of triple-negative breast cancer cells by suppressing the MAPK and Akt signaling pathways and inducing a G2/M cell cycle arrest. nih.govnih.govscispace.com This provides a logical starting point for investigating the flavanone (B1672756), but the research should not be limited to this area.

Future investigations should aim to screen this compound against a wide array of biological targets. Based on the activities of structurally related PMFs, several promising avenues exist:

Anti-inflammatory Pathways: A related compound, 5-hydroxy-3,6,7,8,3′,4′-hexamethoxyflavone (5-OH-HxMF), effectively inhibits the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), key mediators of inflammation. oup.com It is plausible that this compound could modulate these or other inflammatory pathways, warranting investigation.

Cardiovascular Targets: Certain citrus flavonoids have demonstrated protective effects against cardiovascular diseases. rsc.org Specifically, 5-OH-HxMF has been shown to attenuate the expression and activity of macrophage scavenger receptors and up-regulate the hepatic LDL receptor, suggesting a potential role in preventing atherosclerosis. rsc.org Screening this compound for similar activities could uncover novel therapeutic applications.

Enzyme Inhibition: Flavonoids are well-known enzyme inhibitors. tandfonline.commdpi.com Future studies could explore the inhibitory potential of this flavanone against enzymes like acetylcholinesterase and BACE-1, which are relevant to neurodegenerative diseases, or tyrosinase, which is involved in melanogenesis. tandfonline.commdpi.com

Efflux Pump Modulation: Some polymethoxyflavones, such as 3,5,6,7,8,3',4'-heptamethoxyflavone, can inhibit multidrug resistance proteins like P-glycoprotein (P-gp), potentially reversing chemotherapy resistance. caymanchem.com Investigating whether this compound shares this ability could be highly valuable in oncology.

A summary of potential research targets is presented below.

| Potential Target Area | Specific Targets | Rationale Based on Related Compounds | Reference |

| Oncology | MAPK/Akt Pathways, Cell Cycle Regulators | Activity demonstrated by its flavone isomer. | nih.govnih.gov |

| Inflammation | iNOS, COX-2 | Activity of 5-hydroxy-3,6,7,8,3′,4′-hexamethoxyflavone. | oup.com |

| Cardiovascular Health | Macrophage Scavenger Receptors (SR-A, CD36), Hepatic LDL Receptor | Activity of 5-hydroxy-3,6,7,8,3′,4′-hexamethoxyflavone. | rsc.org |

| Neurodegeneration | Acetylcholinesterase (AChE), BACE-1 | General activity of flavone derivatives. | mdpi.com |

| Multidrug Resistance | P-glycoprotein (P-gp), BCRP | Activity of 3,5,6,7,8,3′,4′-heptamethoxyflavone. | caymanchem.com |

Rational Design and Synthesis of Novel Analogs Based on Established SAR

The development of novel and more potent therapeutic agents can be accelerated through an understanding of a compound's structure-activity relationship (SAR). For this compound, a comprehensive SAR study is a critical next step.

The existing comparison between its flavone isomer and nobiletin (B1679382) (5,6,7,8,3′,4′-hexamethoxyflavone) already provides a foundational SAR insight: the positioning of a methoxy (B1213986) group on the A-ring versus the B-ring affects biological activity. nih.govresearchgate.net Future research should build on this by systematically synthesizing a library of analogs. This can be achieved by:

Varying Methoxy Group Positions: Creating analogs where the six methoxy groups are arranged in different patterns across the A and B rings.

Altering the Degree of Methoxylation: Synthesizing derivatives with fewer or more than six methoxy groups, such as pentamethoxy or heptamethoxy analogs. caymanchem.comkent.ac.uk

Introducing Other Functional Groups: Replacing methoxy groups with hydroxyl, halogen, or other moieties to probe the effects of electronics and steric bulk on activity. The 3'-position on the B-ring has been identified as a suitable point for modification in similar flavones without compromising biological activity. kent.ac.uk

Modifying the Flavanone Core: Exploring changes to the heterocyclic C-ring, although this is often a greater synthetic challenge. nih.gov

These newly synthesized analogs would then be screened against the biological targets identified in the previous section. The resulting data would allow for the construction of a detailed SAR map, guiding the rational design of second-generation compounds with enhanced potency, selectivity, and improved pharmacokinetic properties.

Advanced In Vitro and In Silico Models for Efficacy Prediction and Mechanistic Confirmation

To bridge the gap between initial discovery and clinical relevance, research on this compound must employ advanced predictive and confirmatory models.

In Silico Approaches: Computational tools are indispensable for accelerating drug discovery. For this flavanone, in silico models can be used to:

Predict Biological Targets: Employing molecular docking simulations to screen the flavanone structure against libraries of known protein targets (e.g., kinases, proteases, nuclear receptors) to prioritize experimental validation. mdpi.comnih.gov

Elucidate Binding Modes: Using docking to visualize how the flavanone and its rationally designed analogs bind to the active sites of identified target proteins, providing mechanistic insights at the molecular level. tandfonline.com

Develop QSAR Models: Creating quantitative structure-activity relationship (QSAR) models from the screening data of the synthesized analog library. mdpi.com These models can then predict the biological activity of virtual, not-yet-synthesized compounds, further refining the drug design process.

In Vitro Models: While traditional 2D cell culture is useful for initial screening, more complex models are needed to better mimic human physiology:

3D Spheroid and Organoid Cultures: These models better replicate the tumor microenvironment and tissue architecture, offering a more accurate prediction of a compound's efficacy.

Phospho-Kinase Arrays: These arrays provide an unbiased method to analyze which signaling pathways are affected by the flavanone, as successfully used for its flavone isomer to identify effects on the MAPK and Akt pathways. nih.gov

Organ-on-a-Chip Technology: Microfluidic devices that simulate the function of human organs can provide more predictive data on efficacy and potential toxicity before moving to in vivo studies.

Methodological Advancements in Isolation, Characterization, and Quantification for Enhanced Research Rigor

Robust and reproducible research relies on the purity of the compound and the accuracy of its measurement. As research on this compound intensifies, so too must the rigor of the analytical methods used.

Isolation and Purification: While this flavanone can be synthesized, its isolation from natural sources like citrus peels requires advanced techniques. nih.gov Modern methods like medium-pressure liquid chromatography (MPLC) and preparative high-performance liquid chromatography (prep-HPLC) are essential for obtaining the high-purity material (>95%) required for biological assays. researchgate.net

Structural Characterization: Unambiguous structural confirmation is paramount. This requires a combination of one-dimensional (¹H, ¹³C) and two-dimensional NMR spectroscopy (COSY, HMQC, HMBC), as well as high-resolution mass spectrometry (HRMS) to confirm the elemental composition. mdpi.com

Quantification: For pharmacokinetic and metabolism studies, highly sensitive and specific quantification methods are necessary. Ultra-high-performance liquid chromatography coupled to tandem mass spectrometry (UHPLC-MS/MS) is the gold standard for measuring low concentrations of the parent compound and its metabolites in complex biological matrices like blood plasma and tissue extracts. nih.govacs.org Furthermore, the development of automated data processing tools can aid in the complex analysis of flavonoid profiles. acs.org

By embracing these future research trajectories, the scientific community can fully elucidate the therapeutic potential of this compound, potentially paving the way for the development of novel agents for a range of diseases.

Q & A

Q. What analytical techniques are recommended for structural elucidation and purity assessment of 5,6,7,3',4',5'-Hexamethoxyflavanone?

- Methodological Answer : Structural confirmation requires a combination of NMR spectroscopy (¹H, ¹³C, and 2D experiments like COSY and HMBC) to resolve methoxy and hydroxyl group positions . High-resolution mass spectrometry (HR-MS) validates molecular weight and fragmentation patterns . For purity, HPLC with UV/Vis detection (e.g., C18 column, methanol/water mobile phase) is standard, while LC-MS identifies impurities at trace levels . X-ray crystallography may resolve stereochemical ambiguities if single crystals are obtainable .

Q. How can researchers optimize solubility for in vitro assays involving this compound?

- Methodological Answer : Solubility screening in DMSO (primary stock solvent) should be followed by dilution in assay-compatible buffers (e.g., PBS). For low solubility, sonication or heating (≤50°C) in solvents like chloroform or acetone is recommended . Critical micelle concentration (CMC) studies using surfactants (e.g., Tween-80) can enhance aqueous solubility without disrupting biological activity . Always verify compound stability under these conditions via post-treatment HPLC analysis .

Q. What experimental designs are appropriate for initial bioactivity screening?

- Methodological Answer : Use dose-response assays (e.g., 0.1–100 µM) in cell-based models relevant to hypothesized targets (e.g., inflammation, cancer). Include positive controls (e.g., dexamethasone for anti-inflammatory assays) and vehicle controls (DMSO ≤0.1%) . For reproducibility, adopt a randomized block design with triplicate technical replicates and biological repeats (n ≥ 3) to account for inter-experimental variability .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of methoxyflavanones?

- Methodological Answer : Discrepancies often arise from purity variations or metabolite interference . Validate compound integrity via HPLC-UV/ELSD and NMR post-assay . Use knockout cell lines (e.g., CYP450-deficient) to isolate parent compound effects from metabolic byproducts . Meta-analysis of structure-activity relationships (SAR) across analogs (e.g., 3',5-dihydroxy-4',6,7-trimethoxyflavanone ) can identify critical functional groups influencing activity.

Q. What strategies are effective for studying the mechanism of action in inflammatory pathways?

- Methodological Answer : Employ NF-κB and MAPK pathway reporters (e.g., luciferase assays) in macrophage models (e.g., RAW 264.7). Combine with phospho-specific Western blotting (p-p65, p-ERK) to map signaling inhibition . For in-depth mechanistic insights, use CRISPR-Cas9-mediated gene silencing of upstream regulators (e.g., IKKβ) or thermal proteome profiling to identify direct binding targets .

Q. How should researchers design in vivo pharmacokinetic (PK) studies for this compound?

- Methodological Answer : Formulate the compound in PEG-400/saline (70:30) for oral gavage or nanoparticle encapsulation to enhance bioavailability. Collect plasma/tissue samples at staggered intervals (0–24 hrs) and analyze via LC-MS/MS with a lower limit of quantification (LLOQ) ≤1 ng/mL . Monitor metabolites using untargeted metabolomics (e.g., UPLC-QTOF-MS) and correlate with efficacy endpoints (e.g., cytokine reduction in serum) .

Q. What computational methods aid in predicting structure-activity relationships (SAR) for methoxyflavanones?

- Methodological Answer : Perform docking studies (AutoDock Vina) against crystallized targets (e.g., COX-2, Keap1) to prioritize functional groups for synthetic modification . Use QSAR models (e.g., CoMFA) trained on bioactivity data from analogs (e.g., 5,7,3',4'-tetrahydroxy-6,8-dimethoxyflavone ) to predict potency. Validate predictions with molecular dynamics simulations (GROMACS) assessing binding stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.